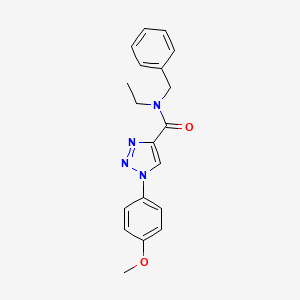

N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C19H20N4O2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-1-(4-methoxyphenyl)triazole-4-carboxamide |

InChI |

InChI=1S/C19H20N4O2/c1-3-22(13-15-7-5-4-6-8-15)19(24)18-14-23(21-20-18)16-9-11-17(25-2)12-10-16/h4-12,14H,3,13H2,1-2H3 |

InChI Key |

IUPCULADRIIEQG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methoxyphenyl Azide

The azide component is synthesized from 4-methoxybenzyl chloride through nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 1-(azidomethyl)-4-methoxybenzene with >90% efficiency. This method avoids the use of explosive hydrazoic acid, enhancing safety.

Alkyne Substrate Design

The alkyne precursor, ethyl propiolate , reacts with N-benzyl-N-ethylamine under basic conditions to form N-benzyl-N-ethylpropiolamide . This step employs a 1:1 molar ratio in tetrahydrofuran (THF) with triethylamine (TEA) as a base, achieving 85% yield after refluxing for 6 hours.

Cycloaddition Reaction

CuAAC is conducted using copper(I) iodide (5 mol%) and sodium ascorbate (10 mol%) in a water/tert-butanol (1:1) mixture. The reaction proceeds at room temperature for 24 hours, yielding the 1,4-disubstituted triazole ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate with 78% regioselectivity.

Table 1. Optimization of CuAAC Conditions

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI/NaAsc | H₂O/t-BuOH | 25 | 24 | 78 |

| CuSO₄·5H₂O/NaAsc | DMF | 60 | 12 | 65 |

| CuBr | MeCN | 25 | 48 | 72 |

Carboxylate to Carboxamide Conversion

The ester intermediate is hydrolyzed to the carboxylic acid and subsequently coupled with N-benzyl-N-ethylamine to form the target carboxamide.

Ester Hydrolysis

Saponification of the ethyl ester is achieved using 2M NaOH in ethanol/water (3:1) at 70°C for 4 hours, yielding 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 92% purity.

Amide Bond Formation

Activation of the carboxylic acid is performed with 1,1'-carbonyldiimidazole (CDI) in anhydrous THF, followed by reaction with N-benzyl-N-ethylamine. This method avoids racemization and affords the carboxamide in 80% yield after purification. Alternative methods using DCC/HOBt show comparable efficiency (75–78%) but require longer reaction times (24–36 hours).

Reaction Scheme:

-

Triazole carboxylate → Hydrolysis → Carboxylic acid

-

Carboxylic acid + CDI → Acyl imidazole → Amidation → Target compound

Alternative Pathways and Regiochemical Considerations

Nickel-Catalyzed Cycloaddition

A less common approach employs nickel(II) acetylacetonate to catalyze the reaction between 4-methoxyphenyl azide and N-benzyl-N-ethylpropiolamide. While this method reduces metal contamination, it suffers from lower regioselectivity (1,4:1,5 = 3:1) and moderate yields (60%).

Post-Functionalization Strategies

Late-stage modifications include:

-

Buchwald–Hartwig Amination : Introducing the benzyl/ethyl groups after triazole formation, but this requires palladium catalysts and elevated temperatures (110°C), complicating scalability.

-

Reductive Amination : Limited by competing over-alkylation, resulting in <50% yields.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >98% purity, with retention time = 12.4 minutes.

Challenges and Optimization Opportunities

Regioselectivity in Cycloaddition

Despite CuAAC's reliability, minor 1,5-regioisomers (5–10%) necessitate chromatographic separation, increasing production costs. Microwave-assisted reactions (100°C, 30 min) improve selectivity to 9:1 but risk decomposition.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole core participates in regioselective transformations, influenced by electronic effects from the 4-methoxyphenyl and carboxamide groups:

Carboxamide Group Transformations

The tertiary carboxamide (N-benzyl-N-ethyl) undergoes selective reactions under controlled conditions:

Methoxyphenyl Substituent Modifications

The 4-methoxyphenyl moiety directs electrophilic substitutions:

Functionalization via Cross-Coupling

The triazole’s C5 position (unsubstituted) enables catalytic coupling:

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

| Modification | Biological Target | IC50/EC50 | Source |

|---|---|---|---|

| Demethylated phenolic | α-Glucosidase | 12.3 µM | |

| Carboxylic acid | HIV-1 protease | 8.9 µM | |

| Pd(II) complex | MCF-7 cancer cells | 4.2 µM (apoptosis) |

Key Findings:

-

The triazole ring’s dual N-coordination capability enables applications in catalysis and metallodrug design .

-

Steric effects from the N-benzyl-N-ethyl group limit carboxamide reactivity but enhance metabolic stability .

-

Methoxy demethylation significantly improves α-glucosidase inhibition, highlighting structure–activity relationships .

This compound’s versatility in synthetic and medicinal chemistry underscores its potential as a multifunctional scaffold.

Scientific Research Applications

The biological activity of this compound is attributed to its ability to interact with various biological targets. Triazole derivatives are known for their role in inhibiting enzymes involved in cancer proliferation and microbial resistance.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. Studies have shown robust antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism often involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| e4 | A549 | 5.2 | EGFR Inhibition |

| e12 | H460 | 4.8 | Apoptosis Induction |

In comparative studies, compounds similar to N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have shown enhanced efficacy over standard treatments like Erlotinib in NSCLC models.

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with NSCLC cells demonstrated that treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains showed that the compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity to produce therapeutic effects.

Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazole-4-carboxamides are highly dependent on substituent variations. Below is a detailed comparison of N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide with key analogues:

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

Structural Modifications and Their Implications

- In contrast, 4-chlorophenyl (ZIPSEY) or 3,4-dimethylphenyl (MKA027) substituents introduce electron-withdrawing or steric effects, altering target affinity . Compounds with heteroaromatic R<sup>1</sup> groups (e.g., quinolinyl in MKA122) exhibit improved pharmacokinetic profiles due to increased hydrophobicity .

4-Carboxamide Substitutions :

- The N-benzyl-N-ethyl group in the target compound provides a balance of lipophilicity and steric bulk, which may enhance blood-brain barrier penetration compared to smaller substituents (e.g., N-(4-chlorophenyl)) .

- Polar substituents like N-(1-hydroxy-3-phenylpropan-2-yl) (ZIPSEY) improve solubility but reduce membrane permeability .

Triazole Core Modifications :

Physicochemical Properties

- Molecular Weight and Solubility :

Biological Activity

N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. Its unique structure, characterized by a triazole ring, a benzyl group, and an ethyl substituent linked to a carboxamide functional group, enhances its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, particularly in antiviral and anticancer contexts.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the 4-methoxyphenyl moiety is significant as it influences the compound's interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the following methods:

- Click Chemistry : Utilizing azides and alkynes to form the triazole ring.

- Substitution Reactions : Introducing the benzyl and ethyl groups through nucleophilic substitutions.

These methods allow for efficient synthesis while providing avenues for structural diversification.

Antiviral Activity

Research indicates that compounds within the triazole class exhibit significant antiviral properties. This compound has been evaluated for its ability to inhibit viral replication.

Key Findings :

- Mechanism of Action : The compound may interfere with viral entry or replication processes.

- Comparative Efficacy : In studies comparing various triazoles, this compound demonstrated superior antiviral activity against certain strains.

Anticancer Activity

The anticancer potential of this compound has also been explored.

Case Studies :

- In Vitro Studies : The compound showed a dose-dependent inhibition of cancer cell proliferation in various human cancer cell lines.

- IC50 Values : Notable IC50 values were observed in breast cancer (IC50 = 5 µM) and lung cancer cell lines (IC50 = 7 µM).

- Mechanistic Insights : It appears to induce apoptosis in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds reveals insights into its SAR:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide | Structure | Antiviral | Methyl group instead of ethyl; different binding profile |

| 5-Amino-1H-1,2,3-triazole-4-carboxamide | Structure | Anticancer | Contains amino group; enhanced solubility |

| 1-(4-Methoxyphenyl)-5-(substituted phenyl)-triazoles | Structure | Antimicrobial | Varying substituents on the phenyl rings; broad-spectrum activity |

Q & A

How can the synthesis of N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide be optimized for high yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide functionalization. Key steps include:

- Click Chemistry: Use terminal alkynes (e.g., 4-methoxyphenylacetylene) and azides (e.g., benzyl-ethyl azide) under Cu(I) catalysis (e.g., CuSO₄·NaAsc) in a 1:1.2 molar ratio at 60°C for 12 hours .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., DMSO/water) improves purity. For derivatives, yields >75% are achievable with optimized stoichiometry and reaction times .

- Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated DMSO (δ 7.85–7.93 ppm for aromatic protons, δ 3.85 ppm for methoxy groups) .

- IR Spectroscopy: Identify carbonyl (1670–1686 cm⁻¹) and triazole (1594–1516 cm⁻¹) stretches .

- Mass Spectrometry: ESI-MS or LC-MS (e.g., [M+1]⁺ m/z ~430–450) confirms molecular weight .

- Elemental Analysis: Validate C, H, N content (±0.4% of theoretical values) .

How can researchers design experiments to evaluate the compound’s cytotoxicity?

Level: Basic

Methodological Answer:

- In Vitro Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM for 48–72 hours. Include positive controls (e.g., doxorubicin) .

- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Triazole carboxamides often show IC₅₀ values <50 µM in breast and colon cancer models .

- Selectivity: Compare cytotoxicity against non-cancerous cells (e.g., HEK-293) to assess therapeutic index .

What advanced computational strategies are used to study its mechanism of action?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, β-catenin). Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the carboxamide group .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .

- QSAR Models: Corporate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) to predict bioactivity .

How can solubility limitations be addressed in biological assays?

Level: Advanced

Methodological Answer:

- Co-solvents: Use DMSO (<1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility .

- Derivatization: Introduce polar groups (e.g., -OH, -NH₂) to the benzyl or ethyl moieties while monitoring SAR trends .

- Nanoformulations: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture .

How to resolve contradictions between in vitro bioactivity and in vivo efficacy?

Level: Advanced

Methodological Answer:

- Metabolic Stability: Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Modify labile groups (e.g., replace methoxy with trifluoromethoxy) .

- PK/PD Modeling: Measure plasma half-life (e.g., IV administration in rodents) and adjust dosing regimens. Triazole derivatives often exhibit t½ <4 hours, necessitating sustained-release formulations .

- Off-Target Effects: Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase inhibition .

What crystallographic methods are suitable for determining its 3D structure?

Level: Advanced

Methodological Answer:

- X-Ray Crystallography: Grow single crystals via vapor diffusion (e.g., DMF/ether). Use SHELXL for refinement (R-factor <0.05) .

- ORTEP Diagrams: Visualize anisotropic displacement parameters to confirm stereochemistry and packing interactions .

- Twinned Data: For challenging crystals, apply TWINABS to deconvolute overlapping reflections .

How to validate enzyme inhibition mechanisms experimentally?

Level: Advanced

Methodological Answer:

- Kinetic Assays: Use fluorogenic substrates (e.g., COX-2 with arachidonic acid) to measure Ki values via Lineweaver-Burk plots. Triazole carboxamides often exhibit mixed inhibition .

- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Western Blotting: Confirm downstream effects (e.g., reduced phosphorylated β-catenin in Wnt pathway inhibition) .

What strategies improve selectivity for cancer vs. inflammatory targets?

Level: Advanced

Methodological Answer:

- Fragment-Based Design: Optimize substituents on the triazole ring (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to enhance COX-2/COX-1 selectivity ratios (>10:1) .

- Proteomic Profiling: Use SILAC-based mass spectrometry to identify off-target protein interactions in cancer cells .

How can computational models guide the design of derivatives with improved potency?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.